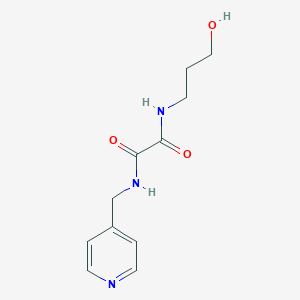![molecular formula C16H15N3O5 B299131 Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B299131.png)
Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, also known as MAPDP, is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a complex process involving several chemical reactions. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have anti-viral properties, inhibiting the replication of HIV and other viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several advantages for use in lab experiments. It has a wide range of biological activities, making it useful for studying various diseases and conditions. Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is also relatively easy to synthesize, although it does require specialized equipment and expertise. However, there are also limitations to the use of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments. It can be difficult to obtain pure Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, and its chemical properties can make it unstable in certain conditions.
Orientations Futures
There are several future directions for research on Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One area of interest is the development of new synthetic methods for Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate that are more efficient and cost-effective. Another area of interest is the study of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate's mechanism of action, which could lead to the development of new drugs for the treatment of cancer, HIV, and other diseases. Additionally, the use of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in combination with other drugs is an area of interest for future research.
Méthodes De Synthèse
The synthesis of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves several chemical reactions, including the condensation of 3-methylacetophenone with ethyl acetoacetate, followed by the formation of a pyrazole ring through the reaction of hydrazine hydrate and 1,3-dicarbonyl compounds. The final product is obtained through the reaction of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate with methyl iodide. The synthesis of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been studied for its potential use in the treatment of cancer, HIV, and other diseases.
Propriétés
Nom du produit |
Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
|---|---|
Formule moléculaire |
C16H15N3O5 |
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-8-5-4-6-10(7-8)18-14(21)11-12(16(23)24-3)17-19(9(2)20)13(11)15(18)22/h4-7,11,13H,1-3H3 |
Clé InChI |
DVQBEULFVAMJSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)C(=O)C |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)
![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)

![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299054.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)

![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)
![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299066.png)
![isopropyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299067.png)
![ethyl (2E)-7-methyl-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299068.png)
